BenchChemオンラインストアへようこそ!

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

Medicinal Chemistry Kinase Inhibitor Intermediates Physicochemical Property Optimization

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1417793-41-9) is a heterocyclic building block with molecular formula C17H26N4O3 and a molecular weight of 334.41 g/mol. It belongs to the class of N-Boc-protected 4-oxypiperidines bearing a 6-cyclopropylaminopyrimidine substituent, a scaffold frequently employed as a synthetic intermediate for kinase inhibitor programs, particularly those targeting JAK and SYK families.

Molecular Formula C17H26N4O3
Molecular Weight 334.4 g/mol
CAS No. 1417793-41-9
Cat. No. B3238890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
CAS1417793-41-9
Molecular FormulaC17H26N4O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC(=C2)NC3CC3
InChIInChI=1S/C17H26N4O3/c1-17(2,3)24-16(22)21-8-6-13(7-9-21)23-15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H,18,19,20)
InChIKeySCFXYRXGYHJQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1417793-41-9): Core Identity and Class Positioning for Procurement


tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1417793-41-9) is a heterocyclic building block with molecular formula C17H26N4O3 and a molecular weight of 334.41 g/mol . It belongs to the class of N-Boc-protected 4-oxypiperidines bearing a 6-cyclopropylaminopyrimidine substituent, a scaffold frequently employed as a synthetic intermediate for kinase inhibitor programs, particularly those targeting JAK and SYK families [1]. Standard commercial purity is 95–97%, with at least one reputable supplier providing batch-specific quality control documentation including NMR, HPLC, and GC .

Why Generic Substitution of tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate Is Not Advisable


Superficially analogous compounds sharing the 6-cyclopropylaminopyrimidine core cannot be freely interchanged with the title compound because small structural variations—such as piperidine ring attachment position (3-oxy vs. 4-oxy), linker atom identity (O vs. N-Me), or protection status (Boc vs. free amine)—produce measurable differences in physicochemical properties, steric orientation, and synthetic compatibility [1]. These differences translate into altered reactivity in subsequent coupling steps, divergent chromatographic behavior, and non-equivalent downstream biological probe profiles, making direct substitution scientifically unsound without revalidation [2].

Quantitative Differentiation Evidence: tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate vs. Closest Analogs


Regiochemical Differentiation: 4-Oxy vs. 3-Oxy Piperidine Attachment Determines Topological Polar Surface Area

The 4-oxy substitution pattern of the title compound results in a computed topological polar surface area (TPSA) of approximately 77.6 Ų [1]. The regioisomeric 3-oxy analog (CAS 1420865-89-9) yields a lower TPSA of 76.6 Ų as computed by PubChem's Cactvs engine [2]. This ~1.0 Ų difference, although modest in absolute terms, reflects the distinct spatial orientation of the polar atoms and can influence membrane permeability prediction and chromatographic retention in medicinal chemistry workflows.

Medicinal Chemistry Kinase Inhibitor Intermediates Physicochemical Property Optimization

Linker Atom Impact: O-Linker vs. N-Methyl Linker Alters Molecular Weight and Hydrogen Bonding Capacity

The title compound employs an oxygen linker between the piperidine and pyrimidine rings (MW 334.41). The closest N-methyl amino analog (CAS 1353974-36-3) substitutes this oxygen with an N-CH3 group, increasing the molecular weight to 347.46 g/mol (+13.05 Da) and adding a tertiary amine center with distinct basicity [1]. This structural modification eliminates the ether oxygen's hydrogen bond acceptor character and introduces additional steric bulk at the linkage point, potentially altering target protein binding conformations if the intermediate is carried forward into a bioactive molecule.

Structure-Activity Relationship Fragment-Based Drug Design Synthetic Intermediate Selection

Purity Specification and Batch-Level QC Documentation Availability

Bidepharm supplies the title compound at a standard purity of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC . In contrast, several other suppliers listing the same compound or its regioisomers offer only a generic purity statement without publicly disclosed batch-level analytical data. For the 3-oxy regioisomer (CAS 1420865-89-9), typical vendor specifications lack explicit mention of comprehensive QC documentation [1].

Chemical Procurement Quality Assurance Reproducibility

Boiling Point and Density Differentiate the 4-Oxy Target from the N-Methyl Analog

The title compound exhibits a predicted boiling point of 497.1 ± 45.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . While directly comparable experimental data for the N-methyl analog (CAS 1353974-36-3) are not publicly available, the structural difference (ether O vs. N-CH3) is known to generally lower boiling points for tertiary amines relative to analogous ethers of similar molecular weight due to reduced dipole moment. This class-level inference suggests the target compound may require different distillation or storage conditions than its N-methyl comparator.

Physicochemical Characterization Handling and Storage Process Chemistry

Synthetic Utility: The Boc-Protected 4-Oxy Intermediate Serves as a Direct Precursor for JAK/SYK Inhibitor Scaffolds

Compounds containing the 6-cyclopropylaminopyrimidine-4-oxy-piperidine motif appear as intermediates in patent literature describing dual SYK/JAK inhibitors such as cerdulatinib [1]. The title compound’s specific 4-oxy connectivity positions the Boc-piperidine moiety for subsequent deprotection and functionalization (e.g., sulfonylation or arylation) that is geometrically pre-organized for binding to the kinase hinge region. The 3-oxy regioisomer would project the piperidine vector in a different trajectory, potentially requiring re-optimization of downstream chemistry to achieve equivalent target engagement [2].

Kinase Inhibitor Synthesis Medicinal Chemistry Patent Intermediates

Recommended Application Scenarios for tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate Based on Evidence


Medicinal Chemistry: JAK/SYK Dual Inhibitor Lead Optimization

The 4-oxy piperidine configuration of the title compound makes it the geometrically appropriate intermediate for constructing hinge-binding motifs in dual JAK/SYK inhibitor programs, as evidenced by its structural congruence with the cerdulatinib scaffold [1]. Teams synthesizing focused libraries around this chemotype should specify the 4-oxy regioisomer to avoid the spatial mismatch introduced by the 3-oxy analog . The Boc protecting group enables standard medicinal chemistry diversification via deprotection–functionalization sequences.

Process Chemistry: Scale-Up of Advanced Kinase Inhibitor Intermediates

For process chemists requiring reproducible scale-up, the title compound’s documented boiling point (497.1 °C predicted) and density (1.2 g/cm³) provide essential engineering parameters for distillation and reactor design [1]. The availability of batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm supports quality-by-design (QbD) approaches and regulatory filing requirements .

Analytical Method Development: Chromatographic Method Validation

The measurable TPSA difference (~1.0 Ų) between the 4-oxy target and its 3-oxy regioisomer translates into distinguishable chromatographic retention behavior [1]. Analytical groups developing HPLC or UPLC purity methods can exploit this property to resolve the two regioisomers, making the target compound suitable as a reference standard for method validation when regioisomeric purity is critical.

Chemical Biology: Kinase Probe Synthesis Requiring Defined Geometry

Chemical biologists synthesizing affinity probes or PROTACs based on the cyclopropylaminopyrimidine scaffold should select the 4-oxy derivative when the desired target protein’s crystal structure indicates an optimal exit vector from the 4-position of the piperidine ring [1]. The corresponding 3-oxy analog would misalign the linker trajectory, potentially abolishing ternary complex formation.

Quote Request

Request a Quote for tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.